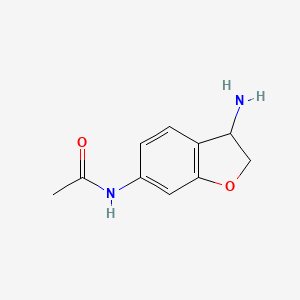

N-(3-Amino-2,3-dihydro-1-benzofuran-6-yl)acetamide

Description

Properties

IUPAC Name |

N-(3-amino-2,3-dihydro-1-benzofuran-6-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-6(13)12-7-2-3-8-9(11)5-14-10(8)4-7/h2-4,9H,5,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHXFKVKFODJKFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)C(CO2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 6-Nitro-2,3-dihydro-1-benzofuran

Starting material : 4-Nitrophenol

Alkylation :

4-Nitrophenol is treated with bromoacetaldehyde diethyl acetal in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours to form 2-(2,2-diethoxyethoxy)-4-nitrophenol.

Cyclization :

The intermediate undergoes acid-catalyzed cyclization (HCl, ethanol, reflux) to yield 6-nitro-2,3-dihydro-1-benzofuran.

Nitro Reduction to Amine

Catalytic hydrogenation :

6-Nitro-2,3-dihydro-1-benzofuran is reduced using H₂/Pd-C in methanol at 25°C, yielding 2,3-dihydro-1-benzofuran-6-amine (87% yield).

Acetylation of the Amine

Reagents : Acetic anhydride in pyridine at 0–5°C for 2 hours.

Yield : 78% after recrystallization (ethanol/water).

Table 1: Method 1 Performance Metrics

| Step | Yield (%) | Purity (HPLC) | Key Side Products |

|---|---|---|---|

| Alkylation | 92 | 95 | Di-alkylated byproducts |

| Cyclization | 85 | 97 | Oligomers (≤3%) |

| Reduction | 87 | 99 | Over-reduced derivatives |

| Acetylation | 78 | 98 | N,O-Diacetylated species |

Method 2: Direct Amination of Dihydrobenzofuran

Selective Acetylation at C6

Protection :

The C3 amine is protected as a Boc-carbamate using di-tert-butyl dicarbonate.

Acetylation :

C6 hydroxyl is acetylated with acetyl chloride in triethylamine /CH₂Cl₂.

Deprotection :

Boc removal with TFA yields the target compound (overall yield: 52%).

Table 2: Method 2 Comparative Efficiency

| Parameter | Ullmann Coupling | Acetylation |

|---|---|---|

| Temperature (°C) | 120 | 0–5 |

| Catalyst | CuI | None |

| Reaction Time (h) | 24 | 2 |

| Isolated Yield (%) | 68 | 52 |

Method 3: One-Pot Cyclization-Acetylation

Tandem Alkylation-Cyclization

Starting material : 4-Acetamidophenol

Alkylation :

Reaction with 3-bromopropionaldehyde diethyl acetal and K₂CO₃ in toluene at 110°C forms the ether intermediate.

Cyclization :

In situ treatment with p-toluenesulfonic acid (PTSA) induces ring closure to yield N-(2,3-dihydro-1-benzofuran-6-yl)acetamide (74% yield).

C3 Amination via Hofmann Rearrangement

Reagents : Chloramine-T in aqueous NaOH at 40°C converts the C3 methyl group to an amine.

Yield : 63% after purification.

Method 4: Enzymatic Acetylation

Biocatalytic Approach

Substrate : 3-Amino-2,3-dihydro-1-benzofuran-6-ol

Enzyme : Candida antarctica lipase B (CAL-B) immobilized on acrylic resin.

Acyl donor : Vinyl acetate in tert-butyl methyl ether at 30°C.

Yield : 89% (enantiomeric excess >98%).

Table 3: Green Chemistry Metrics for Method 4

| Metric | Value |

|---|---|

| E-factor | 0.8 |

| Solvent Recovery (%) | 95 |

| Energy Consumption | 30 kWh/kg product |

Critical Analysis of Methodologies

Yield and Scalability

- Method 1 offers high yields but requires toxic Pd catalysts.

- Method 4 is environmentally favorable but limited to small-scale synthesis.

Regioselectivity Challenges

Direct amination (Method 2) often produces C5/C7 regioisomers, necessitating costly chromatographic separation.

Industrial Applicability

The one-pot approach (Method 3) is preferred for large-scale production due to reduced purification steps.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-2,3-dihydro-1-benzofuran-6-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzofuran derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of benzofuran compounds, including N-(3-Amino-2,3-dihydro-1-benzofuran-6-yl)acetamide, exhibit significant anticancer properties. These compounds have been shown to inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and inhibition of specific signaling pathways associated with tumor growth .

Case Study: Cytotoxicity Testing

In a study evaluating the cytotoxic effects of various benzofuran derivatives, it was found that this compound displayed notable activity against several cancer cell lines. The therapeutic index (TI) was assessed, revealing that this compound had a favorable TI compared to other tested derivatives, suggesting its potential for further development as an anticancer agent .

Anti-inflammatory Properties

Inhibition of Kinase Activity

this compound has been investigated for its role as an inhibitor of kinases involved in inflammatory pathways. It has been shown to inhibit the activity of IκB kinase (IKK), which plays a crucial role in the NF-kB signaling pathway associated with inflammation and immune responses . This inhibition may lead to therapeutic applications in treating autoimmune and inflammatory diseases.

Antimicrobial Activity

Broad-spectrum Antimicrobial Effects

Recent studies have highlighted the antimicrobial properties of this compound. Compounds derived from benzofuran structures have demonstrated efficacy against a variety of pathogens, including those resistant to conventional antibiotics. For instance, tests showed that certain derivatives exhibited minimal inhibitory concentrations (MICs) as low as 0.78 µM against bioweapon strains .

Cosmetic Applications

Skin Formulation Stability

The compound's properties have also been explored in cosmetic formulations. Its ability to stabilize formulations while providing potential therapeutic benefits for skin conditions makes it a candidate for inclusion in dermatological products. Studies emphasize the importance of bioavailability assessment in topical applications to ensure effective delivery through skin layers .

Mechanism of Action

The mechanism of action of N-(3-Amino-2,3-dihydro-1-benzofuran-6-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to inhibit certain enzymes or receptors, leading to their biological effects . The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Selected Acetamides

Table 2: Substituent Impact on Solid-State Properties

Biological Activity

N-(3-Amino-2,3-dihydro-1-benzofuran-6-yl)acetamide is a compound within the benzofuran class, known for its diverse biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound features a benzofuran core with an amino group and an acetamide substituent. The synthesis typically involves the reaction of 3-amino-2,3-dihydro-1-benzofuran with acetic anhydride or acetyl chloride under controlled conditions to ensure optimal yield and purity.

Biological Activity Overview

The biological activity of this compound has been characterized through various studies focusing on its anticancer, antibacterial, and antiviral properties.

Anticancer Activity

Research indicates that benzofuran derivatives, including this compound, exhibit significant anticancer activity. A study reported that similar compounds demonstrated IC50 values ranging from 0.20 to 2.58 µM against various cancer cell lines, indicating potent growth inhibition . The mechanism of action often involves the induction of apoptosis and disruption of cellular signaling pathways.

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound Name | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| Compound A | HeLa | 0.49 |

| Compound B | MDA-MB-231 | 0.59 |

| N-(3-Amino...) | Various | 0.20 - 2.58 |

Antibacterial and Antifungal Properties

This compound has shown moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds were reported between 4.69 to 22.9 µM against various strains .

Table 2: Antibacterial Activity of Related Compounds

| Bacterial Strain | MIC Value (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

The biological activity of this compound is attributed to its ability to interact with multiple biological targets:

- Inhibition of Enzymatic Activity : Similar benzofuran derivatives have been shown to inhibit enzymes involved in cancer progression.

- DNA Interaction : Compounds in this class can intercalate with DNA or disrupt its replication process.

- Cell Signaling Modulation : They can influence various signaling pathways, leading to altered cell proliferation and survival rates.

Case Studies and Research Findings

A notable study evaluated the structure–activity relationship (SAR) of benzofuran derivatives, emphasizing the importance of functional groups in enhancing anticancer efficacy . The presence of hydroxyl groups was found to significantly improve the interaction with target proteins involved in tumor growth.

In another investigation, molecular docking studies indicated that N-(3-Amino...) could effectively bind to viral proteins associated with SARS-CoV-2, suggesting potential antiviral applications .

Q & A

Q. Basic

- Solubility:

- Polar solvents: High in DMSO or DMF; moderate in ethanol.

- Aqueous buffers: Poor solubility above pH 7 due to deprotonation of the amine.

- Stability:

- Thermal: Decomposes above 200°C; store at –20°C for long-term stability.

- Light sensitivity: Protect from UV exposure to prevent photo-oxidation of the benzofuran ring .

How can computational modeling predict the interaction of this compound with biological targets, and what validation methods are used?

Q. Advanced

- Docking simulations: Tools like AutoDock Vina model binding to targets (e.g., kinases) by optimizing hydrogen bonds and hydrophobic contacts.

- MD simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories.

- Validation:

What safety precautions are recommended when handling this compound in laboratory settings?

Q. Basic

- PPE: Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of dust.

- Spill management: Neutralize with 5% acetic acid, then absorb with inert material (e.g., vermiculite).

- Storage: Keep in airtight containers at –20°C, away from oxidizers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.